![molecular formula C15H14ClIS B12569380 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene CAS No. 509089-04-7](/img/structure/B12569380.png)
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom at the 1-position and a sulfanyl group at the 3-position, which is further substituted with a 4-(3-iodopropyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, replacing a leaving group such as a halide. The reaction conditions often require the presence of a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic aromatic substitution reactions are possible due to the presence of the chlorine and sulfanyl groups on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The presence of the iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenols or amines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound can act as an electrophile, allowing nucleophiles to attack the aromatic ring and replace the chlorine atom.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic attack, leading to the formation of substituted products.
Coupling Reactions: The iodine atom facilitates coupling reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-{[(2E)-3-phenyl-2-propenyl]sulfanyl}benzene: Similar structure but with a different substituent on the sulfanyl group.
1-Chloro-3-phenylpropane: Lacks the sulfanyl group and iodine atom, making it less reactive in certain types of reactions.
Uniqueness
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical transformations
Propriétés
Numéro CAS |
509089-04-7 |
|---|---|
Formule moléculaire |
C15H14ClIS |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
1-chloro-3-[4-(3-iodopropyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C15H14ClIS/c16-13-4-1-5-15(11-13)18-14-8-6-12(7-9-14)3-2-10-17/h1,4-9,11H,2-3,10H2 |
Clé InChI |
NUOCUPZXBAFZOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
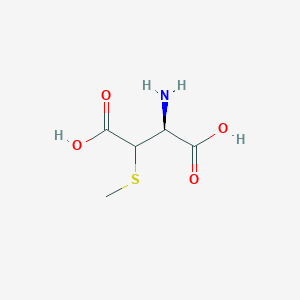
![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
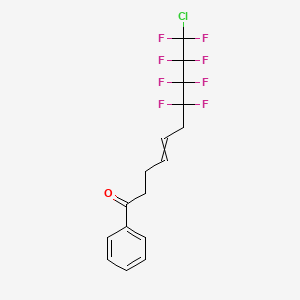
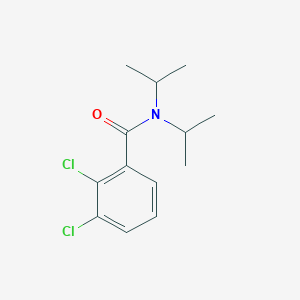


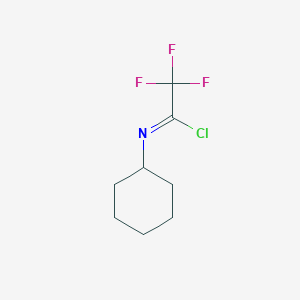
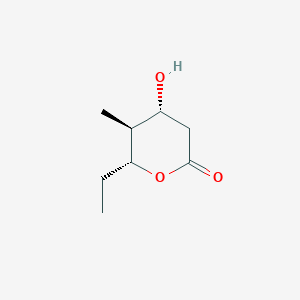
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
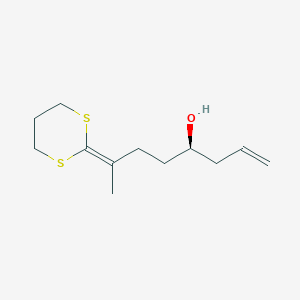
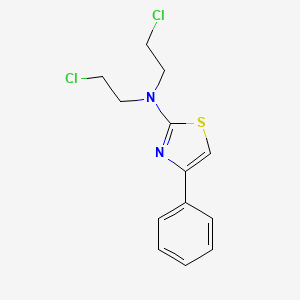
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
